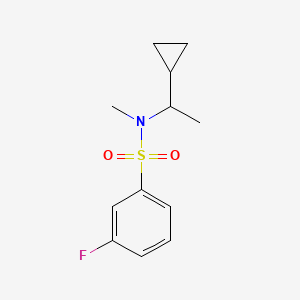
N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide, also known as CFM-2, is a small molecule that has been extensively studied for its potential applications as a tool compound in scientific research. CFM-2 belongs to a class of compounds known as sulfonamides, which have been widely used in medicinal chemistry due to their ability to inhibit enzymes involved in various biological processes.
作用机制
The mechanism of action of N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide involves the inhibition of carbonic anhydrase by binding to the active site of the enzyme. N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide has been shown to selectively inhibit the CA XII isoform of carbonic anhydrase, which is overexpressed in certain types of cancer cells. This selective inhibition of CA XII by N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide has potential applications in cancer therapy.
Biochemical and Physiological Effects:
N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide has been shown to selectively inhibit the CA XII isoform of carbonic anhydrase, which is overexpressed in certain types of cancer cells. This selective inhibition of CA XII by N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide has potential applications in cancer therapy. N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide has also been shown to inhibit the growth and proliferation of cancer cells in vitro.
实验室实验的优点和局限性
One of the main advantages of N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide as a tool compound is its selectivity for the CA XII isoform of carbonic anhydrase. This selectivity allows for the specific inhibition of CA XII in cancer cells, while leaving other isoforms of carbonic anhydrase unaffected. However, one of the limitations of N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide is its low solubility in water, which can make it difficult to use in certain experimental settings.
未来方向
There are several potential future directions for the study of N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide. One direction is the development of more potent and selective inhibitors of CA XII, which could have even greater potential for cancer therapy. Another direction is the study of the physiological and biochemical effects of N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide in vivo, which could provide further insight into its potential therapeutic applications. Additionally, the use of N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide as a tool compound in the study of other enzymes and biological processes could lead to the discovery of new therapeutic targets.
合成方法
N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the reaction of 3-fluorobenzenesulfonyl chloride with N-methylcyclopropaneamine to form the intermediate N-(1-cyclopropylethyl)-3-fluorobenzenesulfonamide. This intermediate is then reacted with dimethylsulfate to form the final product, N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide. The overall yield of this process is around 30%.
科学研究应用
N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide has been used as a tool compound in various scientific research applications. One of the main applications of N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide is in the study of the enzyme carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and protons. N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide has been shown to selectively inhibit a specific isoform of carbonic anhydrase, known as CA XII, which is overexpressed in certain types of cancer cells. This selective inhibition of CA XII by N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide has potential applications in cancer therapy.
属性
IUPAC Name |
N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2S/c1-9(10-6-7-10)14(2)17(15,16)12-5-3-4-11(13)8-12/h3-5,8-10H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZKVGDEFRBKFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C)S(=O)(=O)C2=CC=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

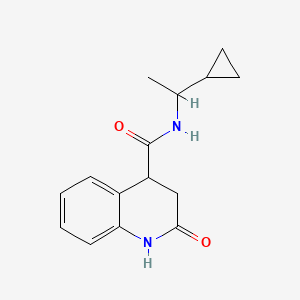
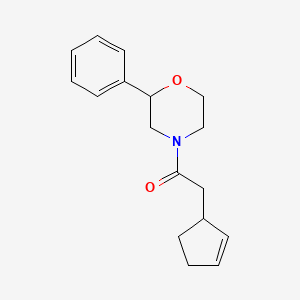

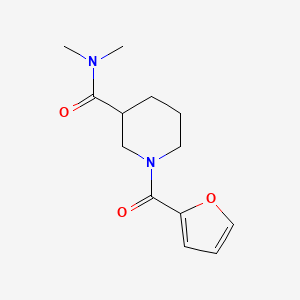

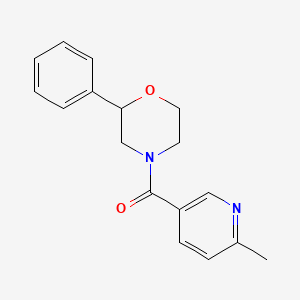
![N-[1-(4-fluorophenyl)ethyl]-N,6-dimethylpyridine-3-carboxamide](/img/structure/B7493347.png)
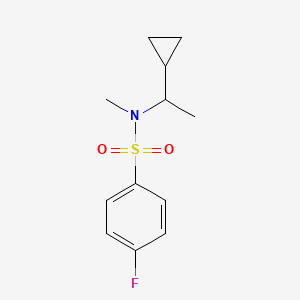

![2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B7493377.png)
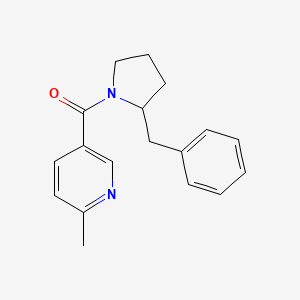
![1-[2-(4-Fluorophenyl)pyrrolidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7493393.png)
![1-(4-bromophenyl)-N-[(2,3-dimethoxyphenyl)methyl]-N-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7493406.png)
![[2-(4-Fluorophenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7493410.png)